BENGHE Foundational & Exploratory

Check Availability & Pricing

Understanding the Enantiomers of M826: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (Rac)-M826

Cat. No.: B15582855

For Researchers, Scientists, and Drug Development Professionals

Abstract

M826 is a potent, selective, and reversible non-peptide inhibitor of caspase-3, a key enzyme in
the apoptotic pathway. The existing scientific literature primarily focuses on the biological
activity of a single stereoisomer, specifically the (S)-enantiomer, identified by its IUPAC name:
3-([(2S)-2-[5-tert-butyl-3-[[(4-methyl-1,2,5-0xadiazol-3-yl)methyl]amino]-2-oxopyrazin-1(2H)-
yl]butanoyl]lamino)-5-[hexyl(methyl)amino]-4-oxopentanoic acid. This compound has
demonstrated significant anti-apoptotic and neuroprotective effects in various in vitro and in
vivo models. While the existence of a racemic mixture, denoted as (Rac)-M826, is known, there
is a notable absence of publicly available data on the synthesis, chiral separation, and
comparative biological evaluation of the individual enantiomers. This guide provides a
comprehensive overview of the known (S)-enantiomer of M826, while highlighting the current
knowledge gap regarding its (R)-enantiomer.

Introduction to M826 and Caspase-3 Inhibition

Caspases are a family of cysteine proteases that play a crucial role in the initiation and
execution of apoptosis, or programmed cell death.[1] Among them, caspase-3 is a key effector
caspase, responsible for the cleavage of numerous cellular proteins, leading to the
characteristic morphological and biochemical changes observed in apoptotic cells.
Dysregulation of apoptosis is implicated in a wide range of human diseases, including
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neurodegenerative disorders, ischemic injury, and certain cancers. Therefore, the development
of selective caspase-3 inhibitors has been a significant focus of therapeutic research.

M826 emerged from a series of pyrazinone mono-amides designed as potent and reversible
non-peptide inhibitors of caspase-3.[2] Its (S)-enantiomer has been shown to be a highly
effective inhibitor with neuroprotective properties.

Physicochemical and Pharmacological Properties of
(S)-M826

The available data exclusively pertains to the (S)-enantiomer of M826.

Property Value Reference

3-([(2S)-2-[5-tert-butyl-3-[[(4-
methyl-1,2,5-oxadiazol-3-

yl)methyllamino]-2-oxopyrazin-

IUPAC Name )
1(2H)-yl]butanoyllamino)-5-
[hexyl(methyl)amino]-4-
oxopentanoic acid
Molecular Formula C28H45N706 N/A
Molecular Weight 575.70 g/mol N/A
Caspase-3 Inhibition (IC50) 5nM
Caspase-3 Inhibition (Ki) 0.7 nM [1]
Apoptosis Inhibition (NT2 cells,
30 nM [1]
IC50)
Apoptosis Inhibition (murine
50 nM [1]
cerebellar neurons, IC50)
Apoptosis Inhibition (murine
, 120 nM [1]
cortical neurons, IC50)
Elimination Half-life (rat
3 hours [3]

striatum)
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Mechanism of Action and Signaling Pathway

(S)-M826 exerts its anti-apoptotic effects by directly and reversibly inhibiting the enzymatic
activity of caspase-3. By binding to the active site of the enzyme, it prevents the cleavage of
downstream substrates that are critical for the execution of the apoptotic program.
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Figure 1. Signaling pathway of M826-mediated inhibition of apoptosis.

Experimental Protocols
In Vitro Caspase-3 Inhibition Assay

A standard in vitro assay to determine the inhibitory activity of M826 against caspase-3 involves

the use of a fluorogenic substrate, such as Ac-DEVD-AMC.
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Figure 2. Workflow for in vitro caspase-3 inhibition assay.
Methodology:

o Recombinant human caspase-3 is incubated with varying concentrations of (S)-M826 in a
reaction buffer.

» After a pre-incubation period, the fluorogenic substrate Ac-DEVD-AMC is added to initiate
the reaction.

e The cleavage of the substrate by caspase-3 releases the fluorescent molecule AMC.
o The fluorescence is monitored over time using a plate reader.

o The rate of reaction at each inhibitor concentration is used to calculate the IC50 value, which
represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

In Vivo Neuroprotection Study (Rat Malonate Model of
Huntington's Disease)

The neuroprotective effects of (S)-M826 have been evaluated in a rat model of Huntington's
disease induced by the mitochondrial toxin malonate.[3]
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In Vivo Experimental Workflow

Administer (S)-M826 or vehicle
intracerebroventricularly
Euthanize animals at
specified time points

l

Analyze brain tissue for:
- Lesion volume
- Caspase-3 activity
- Neuronal cell death
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Figure 3. Workflow for in vivo neuroprotection study.

Methodology:

o Aunilateral striatal lesion is induced in rats by the stereotactic injection of malonate.

» (S)-M826 or a vehicle control is administered via intracerebroventricular injection.
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» At predetermined time points, the animals are euthanized, and their brains are collected for
analysis.

 Brain sections are analyzed to determine the volume of the lesion, the level of active
caspase-3, and the extent of neuronal cell death.[3]

The Enantiomeric Question: (S)-M826 vs. (R)-M826

A significant gap in the current understanding of M826 lies in the characterization of its
enantiomers. The publicly available literature exclusively details the synthesis and activity of
the (S)-enantiomer. The existence of "(Rac)-M826," a racemic mixture, is noted in commercial
catalogs, which logically confirms the existence of the (R)-enantiomer. However, no studies
have been published that describe the stereoselective synthesis of (R)-M826, its separation
from the racemic mixture, or a direct comparison of its biological activity to that of the (S)-
enantiomer.

This lack of data prevents a comprehensive understanding of the structure-activity relationship
of the M826 enantiomers. It is plausible that the (R)-enantiomer exhibits different potency,
selectivity, or pharmacokinetic properties. Future research should focus on:

o Stereoselective synthesis or chiral separation: Developing methods to obtain the pure (R)-
enantiomer.

o Comparative biological evaluation: Directly comparing the in vitro and in vivo activities of the
(S)- and (R)-enantiomers.

» Pharmacokinetic profiling: Assessing the absorption, distribution, metabolism, and excretion
(ADME) properties of each enantiomer.

Conclusion

The (S)-enantiomer of M826 is a well-characterized, potent, and selective inhibitor of caspase-
3 with demonstrated neuroprotective effects. Its mechanism of action and efficacy in preclinical
models are well-documented. However, a comprehensive understanding of the pharmacology
of M826 is incomplete without a thorough investigation of its (R)-enantiomer. The lack of data
on the synthesis, separation, and biological activity of the individual enantiomers represents a
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critical knowledge gap. Future studies addressing these aspects are essential for a complete
understanding of the therapeutic potential of this class of caspase-3 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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